Thiorphan Methoxyacetophenone Derivative Ethyl Ester
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Overview
Description
Thiorphan Methoxyacetophenone Derivative Ethyl Ester is a chemical compound with the molecular formula C23H27NO5S and a molecular weight of 429.53 g/mol . It is categorized under amino acid derivatives, aromatics, enzyme inhibitors, and sulfur and selenium compounds . This compound is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiorphan Methoxyacetophenone Derivative Ethyl Ester involves multiple steps, including the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl ester of glycine in the presence of a base to yield the final product . The reaction conditions typically involve maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiorphan Methoxyacetophenone Derivative Ethyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditionspresence of a base, room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted esters.
Scientific Research Applications
Thiorphan Methoxyacetophenone Derivative Ethyl Ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Thiorphan Methoxyacetophenone Derivative Ethyl Ester involves its interaction with specific molecular targets, such as enzymes. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity . This inhibition can affect various biochemical pathways and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Thiorphan: A related compound with similar enzyme inhibitory properties.
Methoxyacetophenone Derivatives: Compounds with similar structural features and reactivity.
Ethyl Esters of Amino Acids: Compounds with similar ester functional groups and applications.
Uniqueness
Thiorphan Methoxyacetophenone Derivative Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and its applications in various research fields make it a valuable compound for scientific studies .
Properties
CAS No. |
1391051-85-6 |
---|---|
Molecular Formula |
C23H27NO5S |
Molecular Weight |
429.531 |
IUPAC Name |
ethyl 2-[[2-benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C23H27NO5S/c1-3-29-22(26)14-24-23(27)19(12-17-8-5-4-6-9-17)15-30-16-21(25)18-10-7-11-20(13-18)28-2/h4-11,13,19H,3,12,14-16H2,1-2H3,(H,24,27) |
InChI Key |
SPYGHOBHISVFFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CSCC(=O)C2=CC(=CC=C2)OC |
Synonyms |
N-[2-[[[2-(3-Methoxyphenyl)-2-oxoethyl]thio]methyl]-1-oxo-3-phenylpropyl]glycine Dicyclohexylamine Ethyl Ester; |
Origin of Product |
United States |
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